molecular formula C20H15Cl2N5O2 B2820990 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899967-32-9

2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2820990
CAS No.: 899967-32-9
M. Wt: 428.27
InChI Key: RFGHIQOHRYLDNY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a bicyclic heteroaromatic core. The structure includes a 3,4-dimethylphenyl group at the 1-position and a 2,4-dichlorobenzamide substituent at the 5-position.

Properties

IUPAC Name

2,4-dichloro-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N5O2/c1-11-3-5-14(7-12(11)2)27-18-16(9-24-27)20(29)26(10-23-18)25-19(28)15-6-4-13(21)8-17(15)22/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHIQOHRYLDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 3,4-dimethylphenyl group: This step often involves a substitution reaction where the dimethylphenyl group is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the 2,4-dichlorobenzamide moiety: This final step typically involves an amide coupling reaction, where the benzamide group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorinated positions, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamide derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multi-step organic reactions that typically include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Functionalization at various positions to introduce the dichloro and benzamide groups.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with a similar pyrazolo[3,4-d]pyrimidine structure exhibit significant anticancer properties. For example:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor growth and proliferation. Studies have shown that modifications in the structure can enhance selectivity and potency against various cancer cell lines .
  • Case Study : A study evaluated similar pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines, revealing promising results with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Properties

The compound has shown potential antimicrobial activity against various pathogens:

  • Activity Against Mycobacterium tuberculosis : Derivatives have demonstrated efficacy against this bacterium, with IC50 values ranging from 1.35 to 2.18 μM for potent analogs .
  • Case Study : In vitro studies have indicated that certain derivatives exhibit significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

Pharmacological studies suggest that 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide interacts with specific biological targets:

  • Target Enzymes : The compound may act as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase enzymes, which are involved in nucleotide metabolism .
  • Docking Studies : Computational docking studies have predicted favorable interactions between the compound and target proteins implicated in various diseases .

Summary of Findings

ApplicationObserved EffectsReferences
AnticancerInhibition of tumor growth in cell lines
AntimicrobialEffective against Mycobacterium tuberculosis
Pharmacological TargetsInhibition of key metabolic enzymes

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Core Structure R1 (Position 1) R2 (Position 5) Molecular Weight (g/mol) Melting Point (°C)
2,4-Dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide Pyrazolo[3,4-d]pyrimidine 3,4-Dimethylphenyl 2,4-Dichlorobenzamide ~450 (estimated) Not reported
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl]-2-(trifluoromethyl)benzamide Pyrazolo[3,4-d]pyrimidine 3-Chlorophenyl 2-Trifluoromethylbenzamide ~469 Not reported
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine fused with chromene Fluorophenyl-chromenyl 2-Fluoro-N-isopropylbenzamide 589.1 175–178

Key Observations:

  • Thermal Stability: The chromene-fused analogue () exhibits a higher melting point (175–178°C), suggesting enhanced crystallinity due to extended π-conjugation .

Structural Complexity and Drug-Likeness

  • ’s Compound: Incorporates a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine scaffold, resulting in a higher molecular weight (>600 g/mol) and reduced drug-likeness per Lipinski’s rules. The target compound’s simpler structure (~450 g/mol) aligns better with pharmacokinetic optima .

Biological Activity

2,4-Dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H15Cl2N5O2C_{20}H_{15}Cl_{2}N_{5}O_{2}, with a molecular weight of 428.3 g/mol. The structure features a dichloro-substituted benzamide linked to a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC20H15Cl2N5O2C_{20}H_{15}Cl_{2}N_{5}O_{2}
Molecular Weight428.3 g/mol
CAS Number919752-68-4

The primary mechanism of action for this compound involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 plays a critical role in cell cycle regulation, particularly in the transition from the G1 to S phase. Inhibition of CDK2 by this compound leads to:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in various cancer cell lines.
  • Induction of Apoptosis : It promotes apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Anticancer Activity

Research has demonstrated that 2,4-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibits promising anticancer activity against multiple cancer cell lines. For instance:

  • In vitro Studies : The compound has shown significant cytotoxic effects against HeLa cells and other tumor cell lines, with IC50 values indicating potent growth inhibition.
  • Mechanistic Insights : Studies indicate that it activates apoptotic pathways by increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

  • Study on HeLa Cells : In a study examining the effects on HeLa cells, treatment with this compound resulted in a significant increase in early and late apoptosis markers. Flow cytometry analysis revealed an increase in sub-G1 population, indicating apoptotic cell death.
  • Broad Spectrum Testing : The National Cancer Institute's screening against 60 different cancer cell lines showed that this compound possesses broad-spectrum anti-cancer activity with selectivity ratios varying across different cancer types.

Cellular Effects

The compound's interaction with CDK2 affects various cellular pathways:

  • Cell Growth Inhibition : A marked reduction in cell proliferation was observed across several tested lines.
  • Alterations in Cell Morphology : Treated cells exhibited significant changes in morphology indicative of apoptosis.

Molecular Mechanism

The molecular interactions include:

  • Binding Affinity : High binding affinity to CDK2 was confirmed through biochemical assays.
  • Impact on Signaling Pathways : The inhibition of CDK2 leads to downstream effects on signaling pathways involved in cell survival and proliferation.

Q & A

Basic Research Question

  • Salt formation : Hydrochloride salts increase aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Esterify the benzamide carbonyl to enhance bioavailability, then hydrolyze in vivo .
  • Lyophilization : Stabilize the compound in PBS (pH 7.4) for long-term storage .

How do substituents on the pyrazolo[3,4-d]pyrimidine core influence structure-activity relationships (SAR)?

Advanced Research Question
Key SAR findings from analogs:

  • 3,4-Dimethylphenyl group : Enhances hydrophobic interactions with kinase ATP-binding pockets (confirmed via docking studies) .
  • Chloro vs. methoxy groups : 2,4-Dichloro substitution on benzamide improves selectivity for tyrosine kinases over serine/threonine kinases .
  • Phenyl vs. heteroaryl : Pyridyl substituents reduce potency due to steric clashes in the active site .

What methodologies identify biological targets and binding modes?

Advanced Research Question

  • Affinity chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified kinases (e.g., EGFR, VEGFR2) .
  • Cryo-EM/X-ray : Resolve co-crystal structures with target enzymes (e.g., PDB ID: 6AY for related pyrazolo[3,4-d]pyrimidines) .

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